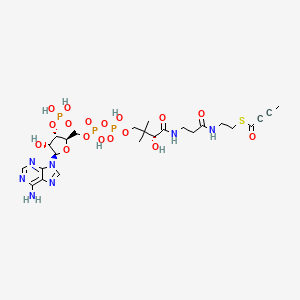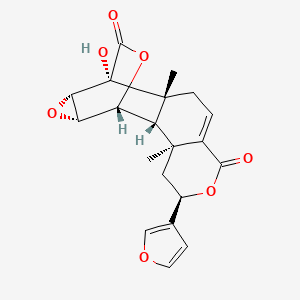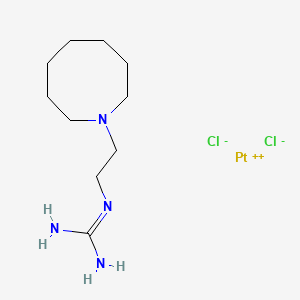
(+)-Ester 4-nitrophénylique de biotine
Vue d'ensemble
Description
(+)-Biotin 4-nitrophenyl ester is a chemical compound that combines the properties of biotin and 4-nitrophenyl ester. Biotin, also known as vitamin H or coenzyme R, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. The 4-nitrophenyl ester group is often used in biochemical applications due to its ability to form stable linkages with other molecules.
Applications De Recherche Scientifique
(+)-Biotin 4-nitrophenyl ester has several applications in scientific research:
Bioconjugation: Used to label proteins, peptides, and other biomolecules with biotin for detection and purification purposes.
Radiolabelling: Employed in the preparation of radiolabelled compounds for imaging and diagnostic applications.
Enzyme Assays: Utilized in enzyme-linked assays to study enzyme kinetics and inhibition.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (+)-Biotin 4-nitrophenyl ester, also known as d-Biotin p-nitrophenyl ester, are biomolecules . This compound is used in the acylation of biomolecules, a standard method for indirect radiolabelling .
Mode of Action
The compound interacts with its targets through acylation . The 4-nitrophenyl (PNP) activated esters, such as (+)-Biotin 4-nitrophenyl ester, are used to rapidly prepare 18 F-labelled acylation synthons in one step . This process involves the radiofluorination of an appropriate stable ester, hydrolysis of the ester, activation of the resulting acid to form an acylating agent, and final HPLC purification of the synthon .
Biochemical Pathways
The compound affects the biochemical pathways involved in the radiofluorination of biomolecules . The use of (+)-Biotin 4-nitrophenyl ester allows for the indirect radiolabelling of sensitive biomolecules that cannot tolerate the harsh radiofluorination conditions .
Pharmacokinetics
The pharmacokinetics of (+)-Biotin 4-nitrophenyl ester are largely determined by its use in the preparation of 18F-labelled peptides . The preparation of these peptides remains challenging and time-consuming, often requiring multistep and laborious processes .
Result of Action
The result of the action of (+)-Biotin 4-nitrophenyl ester is the production of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level . These radiopharmaceuticals are typically labelled with short-lived radionuclides including fluorine-18 (18F), carbon-11 (11C), and gallium-68 (68Ga) .
Action Environment
The action, efficacy, and stability of (+)-Biotin 4-nitrophenyl ester can be influenced by various environmental factors. For instance, the stability of the PNP esters renders them more effective at acylation in comparison to their TFP-counterparts . Furthermore, the compound’s action can be influenced by the conditions under which radiofluorination occurs .
Analyse Biochimique
Biochemical Properties
(+)-Biotin 4-nitrophenyl ester plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. This compound interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with avidin and streptavidin, proteins that have a high affinity for biotin. This interaction is utilized in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting, where (+)-Biotin 4-nitrophenyl ester is used to label antibodies or other proteins .
Cellular Effects
The effects of (+)-Biotin 4-nitrophenyl ester on cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in labeling experiments, (+)-Biotin 4-nitrophenyl ester can help track the localization and interaction of proteins within cells, providing insights into cellular processes and functions . Additionally, its use in detecting specific proteins can help elucidate changes in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of (+)-Biotin 4-nitrophenyl ester involves its ability to form covalent bonds with biomolecules. This compound acts as an acylating agent, reacting with amino groups on proteins to form stable amide bonds. This reaction is facilitated by the presence of the 4-nitrophenyl group, which acts as a good leaving group, making the acylation process efficient . The binding interactions with biomolecules, such as avidin and streptavidin, further enhance its utility in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (+)-Biotin 4-nitrophenyl ester can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that (+)-Biotin 4-nitrophenyl ester is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in protein function and cellular metabolism.
Dosage Effects in Animal Models
The effects of (+)-Biotin 4-nitrophenyl ester vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, toxic effects can be observed, including changes in liver and kidney function . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable impact on cellular function is observed.
Metabolic Pathways
(+)-Biotin 4-nitrophenyl ester is involved in various metabolic pathways, particularly those related to protein modification and degradation. This compound interacts with enzymes such as esterases, which hydrolyze the ester bond, releasing biotin and 4-nitrophenol . The released biotin can then participate in other metabolic processes, while 4-nitrophenol is further metabolized and excreted from the body.
Transport and Distribution
The transport and distribution of (+)-Biotin 4-nitrophenyl ester within cells and tissues are facilitated by its interactions with transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, depending on the presence of targeting signals and post-translational modifications . The distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of (+)-Biotin 4-nitrophenyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the attached biomolecule . The localization can affect its activity, as the microenvironment within different cellular compartments can influence the efficiency of the labeling and detection processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin 4-nitrophenyl ester typically involves the esterification of biotin with 4-nitrophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In industrial settings, the production of (+)-Biotin 4-nitrophenyl ester may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Biotin 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of biotin and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with a mild acid or base to catalyze the reaction.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often carried out in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Hydrolysis: Biotin and 4-nitrophenol.
Substitution: Biotin derivatives with various functional groups replacing the nitrophenyl group.
Comparaison Avec Des Composés Similaires
(+)-Biotin 4-nitrophenyl ester can be compared with other biotin derivatives such as:
Biotin N-hydroxysuccinimide ester: Another commonly used biotinylation reagent, but with different reactivity and stability profiles.
Biotin maleimide: Used for labeling thiol groups specifically, offering a different functional group compatibility compared to 4-nitrophenyl ester.
The uniqueness of (+)-Biotin 4-nitrophenyl ester lies in its ability to form stable linkages with a wide range of nucleophiles, making it versatile for various biochemical applications.
Propriétés
IUPAC Name |
(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNXDTXQPYKCA-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187424 | |
| Record name | Biotinyl-4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33755-53-2 | |
| Record name | Biotinyl-4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotinyl-4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Biotin 4-nitrophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Hydroxy-5-(4-{4-[5-hydroxy-6-(2-methoxy-5-sulfophenylazo)-7-sulfonaphthalen-2-ylamino]-6-phenylamino-1,3,5-triazin-2-ylamino}-5-methoxy-2-methylphenylazo)naphthalene-2,7-disulfonic acid](/img/structure/B1196644.png)








